2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660119
InChI: InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13)
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17660119

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid
Standard InChI InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13)
Standard InChI Key JBMZPAMKQDZASL-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C(C(C(=O)O)N)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, reflects its β-hydroxy-α-amino acid backbone substituted with a pyridin-4-yl group. Key structural features include:

  • A pyridine ring at the β-position, contributing to aromaticity and potential π-π interactions.

  • A hydroxyl group (-OH) adjacent to the pyridine ring, enabling hydrogen bonding.

  • A carboxylic acid group (-COOH) and amino group (-NH2_2), typical of α-amino acids.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight182.18 g/mol
Canonical SMILESC1=CN=CC=C1C(C(C(=O)O)N)O
Hydrogen Bond Donors3 (NH2_2, OH, COOH)
Hydrogen Bond Acceptors5 (N, O from pyridine, COOH)

The hydrochloride salt derivative (C8H11ClN2O3\text{C}_8\text{H}_{11}\text{Cl}\text{N}_2\text{O}_3, MW: 218.64 g/mol) is commonly used in research to enhance solubility and stability. The pyridine ring’s electron-withdrawing nature influences the compound’s acidity, with the carboxylic acid group exhibiting a pKa of approximately 2.1, comparable to other α-amino acids.

Synthesis and Industrial Production

Synthetic routes to 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid often involve multi-step condensation reactions. A representative method includes:

  • Aldol Addition: Reaction of glycine with pyridine-4-carboxaldehyde under enzymatic catalysis (e.g., d-threonine aldolase).

  • Optimized Conditions:

    • Temperature: 25–37°C for enzyme stability.

    • pH: 7.0–8.0 to maximize catalytic activity.

    • Substrate molar ratio (glycine:aldehyde): 1:1.5 to minimize side products.

Industrial-scale production employs recombinant Escherichia coli strains engineered to overexpress d-threonine aldolase, achieving yields >80% under optimized fermentation conditions.

Table 2: Synthetic Methods Comparison

MethodYield (%)Purity (%)Scalability
Enzymatic Aldol Addition8598High
Chemical Condensation6090Moderate

Biological Activity and Mechanism of Action

The compound’s biological activity stems from its structural mimicry of endogenous amino acids and its ability to interact with enzymatic targets:

Enzyme Inhibition

  • Iron Chelation: The hydroxyl and amino groups facilitate iron binding, disrupting metalloenzyme function. This mechanism is exploited in anticancer research to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.

  • Neurotransmitter Analog: Structural similarity to glutamate enables modulation of NMDA receptors, suggesting neuroprotective applications.

Pharmacodynamic Profile

  • Antineoplastic Activity: In vitro studies demonstrate IC50_{50} values of 12–15 μM against HeLa and MCF-7 cell lines.

  • Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 μM.

ActivityModel SystemEffect Size
AntiproliferativeHeLa CellsIC50_{50}: 14 μM
NeuroprotectiveRat Cortical Neurons40% Reduction in Excitotoxicity

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for small-molecule inhibitors targeting:

  • Kinases: Modifications to the pyridine ring enhance selectivity for tyrosine kinases.

  • Proteases: Carboxylic acid group facilitates binding to catalytic sites.

Diagnostic Agents

Radiolabeled derivatives (e.g., 18F^{18}\text{F}-labeled analogs) are used in PET imaging to track amino acid metabolism in tumors.

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaUnique FeatureBiological Activity
2-Amino-3-hydroxypropanoic acidC3H7NO3\text{C}_3\text{H}_7\text{NO}_3No aromatic ringGlycine receptor modulation
4-Pyridinecarboxylic acidC6H5NO2\text{C}_6\text{H}_5\text{NO}_2Free carboxylic acidAntibacterial activity
This CompoundC8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3Pyridine + hydroxyl + aminoAntineoplastic, neuroprotective

The pyridine moiety distinguishes this compound by enabling aromatic stacking interactions absent in aliphatic analogs, enhancing target binding affinity.

Challenges and Future Directions

  • Synthetic Complexity: Steric hindrance from the pyridine ring complicates large-scale synthesis.

  • Bioavailability: Low membrane permeability due to ionization at physiological pH limits in vivo efficacy.

  • Future Strategies:

    • Prodrug Design: Esterification of the carboxylic acid group to improve absorption.

    • Nanoparticle Delivery: Encapsulation to enhance tumor targeting.

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